molecular formula C18H15FN4O2S B2687287 N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888414-78-6

N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B2687287
CAS No.: 888414-78-6
M. Wt: 370.4
InChI Key: ZQNBUBWOCXEROR-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound that features a pyrimidine core substituted with an amino group, a fluorobenzylthio group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Fluorobenzylthio Group: The 2-fluorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a 2-fluorobenzyl halide with a thiol derivative of the pyrimidine core.

    Amination: The amino group at the 4-position of the pyrimidine ring can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the amino-substituted pyrimidine with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The amino and benzamide groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases (e.g., NaOH, K₂CO₃) are common.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The presence of the fluorobenzylthio group suggests it might interact with biological targets through hydrophobic interactions and hydrogen bonding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
  • N-(4-amino-2-((2-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Uniqueness

N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is unique due to the presence of the fluorine atom in the benzylthio group. Fluorine atoms can significantly alter the compound’s biological activity and pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable compound for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-amino-2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c19-13-9-5-4-8-12(13)10-26-18-22-15(20)14(17(25)23-18)21-16(24)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24)(H3,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBUBWOCXEROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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